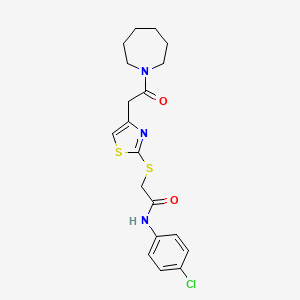![molecular formula C19H14F3N3O2 B2753428 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 922671-03-2](/img/structure/B2753428.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a trifluoromethyl group and a pyridazinylphenyl moiety, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of 6-methoxypyridazine, which can be achieved through the reaction of appropriate starting materials under controlled conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form the pyridazinylphenyl intermediate.
Amidation: The final step involves the reaction of the pyridazinylphenyl intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridazine ring can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
科学的研究の応用
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- N-[4-(6-chloropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
- N-[4-(6-methylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
- N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Uniqueness
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its electronic properties and reactivity. This structural feature can lead to different biological activities and chemical behaviors compared to its analogs.
特性
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-27-17-10-9-16(24-25-17)12-5-7-15(8-6-12)23-18(26)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACQOJDFUQTOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)
![3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2753350.png)
![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)




![4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2753362.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)
